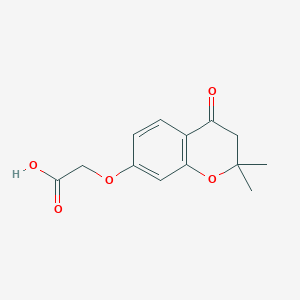
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is an organic compound with the molecular formula C13H14O5 It is a derivative of chroman, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Oxidation to Form the Oxo Group:
Attachment of the Acetic Acid Moiety: The final step involves the esterification or etherification of the chroman derivative with bromoacetic acid or its derivatives under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, yielding a different derivative.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of esters, amides, or other substituted products.
Applications De Recherche Scientifique
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting oxidative stress and inflammation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic intermediates.
Biological Studies: It is used in studies investigating the biological activity of chroman derivatives, including their antioxidant and anti-inflammatory properties.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The chroman ring structure allows the compound to scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Signal Transduction Modulation: It can modulate signal transduction pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)ethanoic acid
- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)propanoic acid
- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)butanoic acid
Uniqueness
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is unique due to its specific substitution pattern on the chroman ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-13(2)6-10(14)9-4-3-8(5-11(9)18-13)17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJCMTSSOUZRSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














